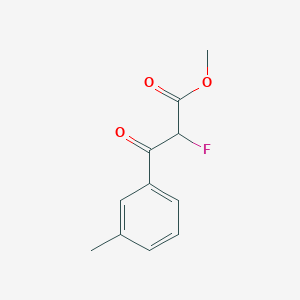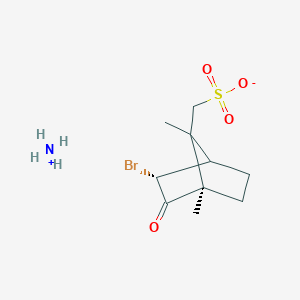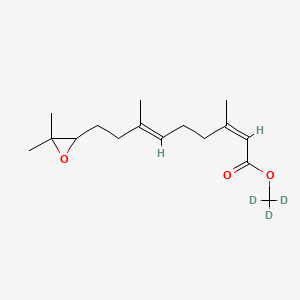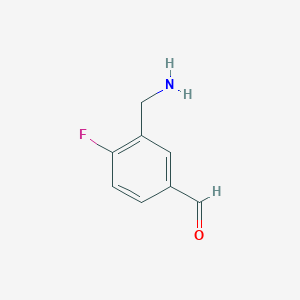
3-Fluorophenylboronic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenylboronic Acid-d4 is a deuterated derivative of 3-Fluorophenylboronic Acid, which is a boronic acid derivative. Boronic acids are known for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The deuterated form, this compound, is often used in research to study reaction mechanisms and pathways due to the presence of deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylboronic Acid-d4 typically involves the introduction of deuterium atoms into the phenylboronic acid structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and minimize the loss of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorophenylboronic Acid-d4 undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding phenols.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substitution Reagents: Various nucleophiles for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Applications De Recherche Scientifique
3-Fluorophenylboronic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and pathways, particularly in Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a tool to study enzyme mechanisms.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Fluorophenylboronic Acid-d4 involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final biaryl product. The presence of deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenylboronic Acid: The non-deuterated form of the compound.
4-Fluorophenylboronic Acid: A positional isomer with the fluorine atom at the para position.
2-Fluorophenylboronic Acid: Another positional isomer with the fluorine atom at the ortho position.
Uniqueness
3-Fluorophenylboronic Acid-d4 is unique due to the presence of deuterium atoms, which makes it valuable for studying reaction mechanisms and pathways. The deuterium atoms can provide insights into kinetic isotope effects and help in understanding the detailed steps of chemical reactions.
Propriétés
Formule moléculaire |
C6H6BFO2 |
|---|---|
Poids moléculaire |
143.95 g/mol |
Nom IUPAC |
(2,3,4,6-tetradeuterio-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
Clé InChI |
KNXQDJCZSVHEIW-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])B(O)O)[2H] |
SMILES canonique |
B(C1=CC(=CC=C1)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)

